molecular formula C7H6N2S B3066963 2-Methylthiazolo[5,4-c]pyridine CAS No. 98383-10-9

2-Methylthiazolo[5,4-c]pyridine

Cat. No.: B3066963
CAS No.: 98383-10-9
M. Wt: 150.2 g/mol
InChI Key: NTPKGMUVGJRKBM-UHFFFAOYSA-N
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Description

2-Methylthiazolo[5,4-c]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion results in a unique bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazolo[5,4-c]pyridine typically involves the annulation of thiazole and pyridine rings. One common method includes the reaction of 2-aminopyridine-3-thiol with 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in ethanol in the presence of zinc oxide nanoparticles . Another approach involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as batch and continuous flow processes, can be applied. These methods ensure scalability and reproducibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylthiazolo[5,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular processes such as proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 2-Methylthiazolo[5,4-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical reactivity and biological activity. Its ability to inhibit phosphoinositide 3-kinase with high potency sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-9-6-2-3-8-4-7(6)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPKGMUVGJRKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348798
Record name 2-Methyl[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98383-10-9
Record name 2-Methyl[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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